molecular formula C15H23NO B290304 N-(2-methylphenyl)-2-propylpentanamide

N-(2-methylphenyl)-2-propylpentanamide

Cat. No. B290304
M. Wt: 233.35 g/mol
InChI Key: SADLGVPJJBVJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-2-propylpentanamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester, is a nootropic drug that is used to enhance cognitive function. It is commonly referred to by its trade name, Noopept. Noopept is a synthetic peptide that was developed in Russia in the 1990s. It is structurally similar to piracetam, which is another nootropic drug that is used to improve cognitive function.

Mechanism of Action

The exact mechanism of action of Noopept is not fully understood. It is thought to work by increasing the activity of neurotransmitters in the brain, including acetylcholine and glutamate. Noopept has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Biochemical and Physiological Effects:
Noopept has been shown to have a number of biochemical and physiological effects. It has been shown to improve learning and memory, increase attention and focus, and enhance mood. Noopept has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of Noopept for lab experiments is that it is relatively easy to synthesize and purify. It is also relatively inexpensive compared to other nootropic drugs. However, one limitation of Noopept is that it has a short half-life, which means that it must be administered frequently to maintain its effects.

Future Directions

There are a number of future directions for research on Noopept. One area of interest is the potential use of Noopept in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of Noopept in the treatment of traumatic brain injury. Additionally, there is interest in developing new analogs of Noopept that may have improved pharmacological properties.

Synthesis Methods

The synthesis of Noopept involves the reaction of N-(2-methylphenyl)-2-propylpentanamideyl-L-prolylglycine ethyl ester with ethyl chloroformate in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature. The resulting product is then purified by recrystallization from ethanol.

Scientific Research Applications

Noopept has been extensively studied for its potential therapeutic applications. It has been shown to improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Noopept has also been shown to have neuroprotective effects and to promote the growth of new neurons.

properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N-(2-methylphenyl)-2-propylpentanamide

InChI

InChI=1S/C15H23NO/c1-4-8-13(9-5-2)15(17)16-14-11-7-6-10-12(14)3/h6-7,10-11,13H,4-5,8-9H2,1-3H3,(H,16,17)

InChI Key

SADLGVPJJBVJCT-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NC1=CC=CC=C1C

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=CC=C1C

Origin of Product

United States

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